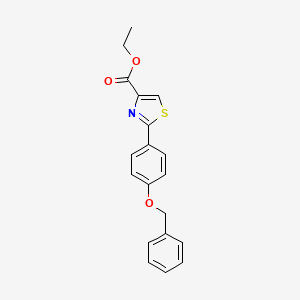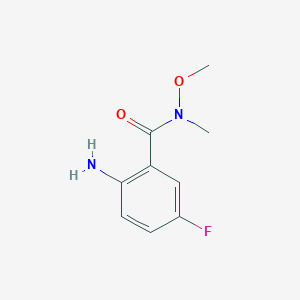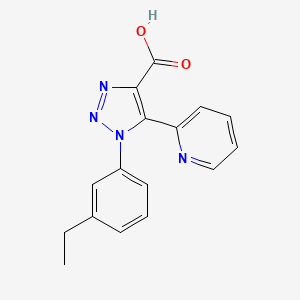
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Radiopharmaceuticals
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene plays a role in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in radiopharmaceuticals. This synthesis involves a two-step reaction sequence starting with 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane fluorinated with fluorine-18, leading to 1-bromo-3-[18F]-fluoropropane, which is then used to create [18F]FP-β-CIT (Klok, Klein, Herscheid, & Windhorst, 2006).
Chemical Characterization and Synthesis
The compound has been utilized in chemical characterization studies. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, was synthesized and characterized by various methods including X-ray crystallography and NMR, highlighting the utility of such compounds in chemical analysis and synthesis (Sweeney, McArdle, & Aldabbagh, 2018).
Study of Molecular Reactions
This compound has been studied for its reactivity in molecular reactions. The reactivity of methoxy-dehalogenation of various halogenobenzofurazans, including compounds similar to this compound, has been examined, providing insights into the mechanisms of these chemical reactions (Monte, Sandri, Nunno, Florio, & Todesco, 1971).
Solar Cell Research
In the field of polymer solar cells, derivatives of this compound have shown significant applications. 1-Bromo-4-Nitrobenzene, a related compound, was introduced to poly(3-hexylthiophene) active layers in polymer solar cells, enhancing their performance. This research demonstrates the potential of such compounds in improving solar cell efficiency (Fu et al., 2015).
Surface Engineering
The compound has applications in surface engineering and material science. For example, the properties of Si(111) surfaces grafted with benzene derivatives, including methoxy-, bromo-, and nitrobenzene, were investigated to understand the molecular orbital density of states and adsorbate-related surface dipole effects, which are critical in surface engineering (Hunger, Jaegermann, Merson, Shapira, Pettenkofer, & Rappich, 2006).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSGXAGGBXJPEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523548.png)


![3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523551.png)



![1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1523558.png)
![2-(2-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1523561.png)

![1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B1523565.png)
